1-[2-(4-Bromophenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride
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Description
The compound “1-{2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride” is also known as Brorphine . It is a potent synthetic opioid that has been encountered as both a single substance of abuse and in combination with substances such as heroin and fentanyl . It is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group .
Molecular Structure Analysis
The molecular structure of Brorphine includes a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group . It is trafficked as its hydrochloride salt, which would be water-soluble .Mechanism of Action
In in vitro studies, Brorphine, similar to fentanyl, binds to mu-opioid receptors and acts as a mu-opioid receptor agonist . Activation of mu-opioid receptors by Brorphine has been shown to involve recruitment of beta-arrestin-2, a regulatory protein . It is known that activation of mu-opioid receptor produces several pharmacological effects to include analgesia, euphoria, and respiratory depression as would be anticipated for Brorphine .
Safety and Hazards
Brorphine is a potent synthetic opioid that poses an imminent hazard to public safety . Adverse health effects associated with the abuse of synthetic opioids like Brorphine have been a serious concern in recent years . It is not approved for medical use in the United States, and there are no published studies on safety for human use .
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O.2ClH/c1-17(30)23-22(18-9-11-19(25)12-10-18)26-24-28(16-15-27-13-5-2-6-14-27)20-7-3-4-8-21(20)29(23)24;;/h3-4,7-12H,2,5-6,13-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRRPDHYZDNKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CCN4CCCCC4)C5=CC=C(C=C5)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrCl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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